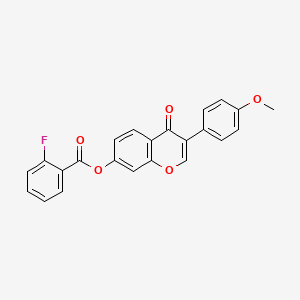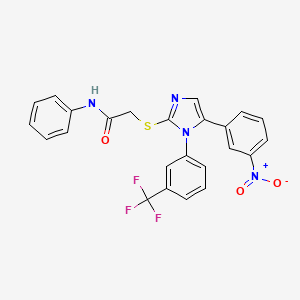![molecular formula C18H15FN4O2 B2446869 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide CAS No. 477862-19-4](/img/structure/B2446869.png)
2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide
Overview
Description
2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a chemical compound with the molecular formula C18H15FN4O2 It is known for its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-Fluorophenyl)-2-pyrimidinylamine, which is then reacted with 4-bromophenol to form 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenol. This intermediate is subsequently reacted with chloroacetyl chloride to yield 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetyl chloride. Finally, the acetyl chloride derivative is treated with hydrazine hydrate to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of hydrazine derivatives.
Substitution: Generation of substituted phenoxy and pyrimidinyl compounds.
Scientific Research Applications
2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinyl groups are known to bind to active sites of enzymes, potentially inhibiting their activity. The acetohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-5-fluoropyridine: Another fluorinated pyrimidine derivative with similar structural features.
4-(4-Fluorophenyl)-2-pyrimidinylamine: A precursor in the synthesis of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide.
4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenol: An intermediate in the synthetic route.
Uniqueness
This compound is unique due to its combination of a fluorophenyl group, a pyrimidinyl group, and an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-5-1-12(2-6-14)16-9-10-21-18(22-16)13-3-7-15(8-4-13)25-11-17(24)23-20/h1-10H,11,20H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANUGRBSWBVJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328113 | |
| Record name | 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477862-19-4 | |
| Record name | 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2446786.png)
![3-[2-(3-methanesulfonylpyrrolidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2446789.png)
![Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2446790.png)

![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446797.png)
![4-[2-(4-chlorophenyl)acetyl]-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2446798.png)




![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2446804.png)
![1-(4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2446805.png)
![Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2446806.png)
![N-(2-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2446809.png)
